2-(1H-benzimidazol-2-yl)-1-(4-chlorophenyl)-2-(triphenyl-lambda~5~-phosphanylidene)ethanone
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Overview
Description
2-(1H-benzimidazol-2-yl)-1-(4-chlorophenyl)-2-(triphenyl-lambda~5~-phosphanylidene)ethanone is a complex organic compound that features a benzimidazole ring, a chlorophenyl group, and a triphenylphosphine oxide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-benzimidazol-2-yl)-1-(4-chlorophenyl)-2-(triphenyl-lambda~5~-phosphanylidene)ethanone typically involves multi-step organic reactions. One possible synthetic route includes:
Formation of Benzimidazole Ring: The benzimidazole ring can be synthesized by the condensation of o-phenylenediamine with formic acid or orthoesters.
Introduction of Chlorophenyl Group: The chlorophenyl group can be introduced through a Friedel-Crafts acylation reaction using 4-chlorobenzoyl chloride.
Formation of Triphenylphosphine Oxide Moiety: The final step involves the Wittig reaction, where triphenylphosphine reacts with a suitable aldehyde or ketone to form the triphenylphosphine oxide moiety.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(1H-benzimidazol-2-yl)-1-(4-chlorophenyl)-2-(triphenyl-lambda~5~-phosphanylidene)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzimidazole or chlorophenyl moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation can be used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole oxides, while reduction could produce benzimidazole derivatives with reduced functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations and modifications.
Biology and Medicine
In biology and medicine, derivatives of benzimidazole are known for their pharmacological activities, including antimicrobial, antiviral, and anticancer properties. The presence of the chlorophenyl and triphenylphosphine oxide moieties may enhance these activities or provide new therapeutic potentials.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or catalysts, due to its unique structural features.
Mechanism of Action
The mechanism of action of 2-(1H-benzimidazol-2-yl)-1-(4-chlorophenyl)-2-(triphenyl-lambda~5~-phosphanylidene)ethanone would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The benzimidazole ring is known to bind to various biological macromolecules, while the chlorophenyl and triphenylphosphine oxide moieties may enhance binding affinity or specificity.
Comparison with Similar Compounds
Similar Compounds
2-(1H-benzimidazol-2-yl)-1-phenyl-2-(triphenyl-lambda~5~-phosphanylidene)ethanone: Similar structure but without the chlorine atom on the phenyl ring.
2-(1H-benzimidazol-2-yl)-1-(4-methylphenyl)-2-(triphenyl-lambda~5~-phosphanylidene)ethanone: Similar structure with a methyl group instead of a chlorine atom.
Uniqueness
The presence of the 4-chlorophenyl group in 2-(1H-benzimidazol-2-yl)-1-(4-chlorophenyl)-2-(triphenyl-lambda~5~-phosphanylidene)ethanone may confer unique chemical and biological properties, such as increased lipophilicity or altered electronic effects, which can influence its reactivity and interactions with biological targets.
Properties
Molecular Formula |
C33H24ClN2OP |
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Molecular Weight |
531.0 g/mol |
IUPAC Name |
2-(1H-benzimidazol-2-yl)-1-(4-chlorophenyl)-2-(triphenyl-λ5-phosphanylidene)ethanone |
InChI |
InChI=1S/C33H24ClN2OP/c34-25-22-20-24(21-23-25)31(37)32(33-35-29-18-10-11-19-30(29)36-33)38(26-12-4-1-5-13-26,27-14-6-2-7-15-27)28-16-8-3-9-17-28/h1-23H,(H,35,36) |
InChI Key |
WNBPBLCANFGWBM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)P(=C(C2=NC3=CC=CC=C3N2)C(=O)C4=CC=C(C=C4)Cl)(C5=CC=CC=C5)C6=CC=CC=C6 |
Origin of Product |
United States |
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